
2-(1H-Imidazol-2-yl)pyrimidine
Overview
Description
2-(1H-Imidazol-2-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method includes the condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-(1H-Imidazol-2-yl)pyrimidine is a chemical compound with the molecular formula . It features a pyrimidine ring linked to a 1H-imidazole ring . Imidazole itself is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .
Potential Applications of Imidazole-Containing Compounds
Antibacterial Activity:
- Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and tested its antimicrobial activity against S. aureus, E. coli, and B. subtilis, with compounds 1a and 1b showing good antimicrobial potential .
- Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole and evaluated its antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Compound 4h showed the most potent activity .
Anticancer Activity:
- Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines. Compound 20g showed good cytotoxic potential .
Kinase Inhibition:
- Pyrimidine derivatives have been used to create kinase inhibitors, including FDA-approved drugs .
- Several pyrimidine-bearing compounds can inhibit TBK1, a kinase linked to neurodegenerative diseases like ALS, FTD, Huntington’s disease, and Alzheimer’s disease .
- Aminopyrimidine analogs have demonstrated a significant decrease in the number of kinases potently inhibited . Compound 6 showed potent inhibition of BMP2K; 7 inhibited AAK1, DRAK1, DRAK2, and MARK1; 13 inhibited AAK1 and BMP2K; and 14 inhibited MARK1, MARK3, MARK4, MLK1, and NUAK1 .
Other potential applications
- Tetrasubstituted imidazole-containing pyrimidine sulfonamides have been developed for their anticancer activities .
- 2-(1H-Imidazol-2-yl)phenols and their neutral Zn(II) complexes have fluorescent properties .
Table 1. Yurttas et al. data on antitumor potential
Compounds | IC 50 value |
---|---|
C6 | |
20a | 27.0 ± 1.41 |
20b | 20 ± 2.0 |
20c | 32.67 ± 6.43 |
20d | 22.0 ± 3.61 |
20e | 16.33 ± 2.31 |
20f | 19.50 ± 2.12 |
20g | 15.67 ± 2.52 |
20h | > 500 |
20i | 24.33 ± 4.04 |
20j | 19.33 ± 2.31 |
Cisplatin | 23.0 ± 1.73 |
Table 2. Hsieh et al. data on anticancer activity
Compounds | Cancer cells (IC 50 µM) |
---|---|
A549 | |
21a | 119.3 ± 29.9 |
21b | 19.17 ± 0.43 |
21c | 17.41 ± 0.16 |
21d | 35.89 ± 0.84 |
22a | 12.47 ± 0.18 |
22b | 41.05 ± 1.61 |
22c | > 314 |
22d | 15.79 ± 0.49 |
23a | 10.3 ± 0.13 |
23b | 54.12 ± 1.20 |
23c | 56.21 ± 0.96 |
23d | 19.53 ± 0.71 |
24a | 10.73 ± 0.58 |
24b | 11.64 ± 0.25 |
24c | 22.36 ± 0.54 |
24d | 50.45 ± 0.82 |
25a | 14.59 ± 0.40 |
25b | 10.76 ± 0.29 |
25c | 10.27 ± 0.15 |
25d | 24.06 ± 0.08 |
26a | 9.73 ± 0.07 |
26b | 11.79 ± 0.27 |
26c | 16.92 ± 0.61 |
26d | 81.48 ± 1.40 |
DOX | 0.46 ± 0.01 |
Cisplatin | 7.31 ± 0.44 |
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as a V600E-BRAF kinase inhibitor, it binds to the active site of the kinase, preventing its activation and subsequent signaling through the MAPK pathway. This inhibition can lead to reduced cell proliferation and tumor growth in cancers with the V600E-BRAF mutation .
Comparison with Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2-Pyridyl)imidazole
- 2-(Imidazol-2-yl)pyridine
- 2-(Pyridin-2-yl)imidazole
Comparison: 2-(1H-Imidazol-2-yl)pyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets compared to similar compounds that contain only one type of ring .
Biological Activity
2-(1H-Imidazol-2-yl)pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and data.
Target Interactions
The compound primarily interacts with various enzymes and proteins through mechanisms such as hydrogen bonding and π-π stacking. These interactions are crucial for its biological activity, influencing processes like enzyme catalysis and signal transduction.
Biochemical Pathways
this compound is involved in several biochemical pathways. Notably, it has been shown to modulate the activity of kinases, affecting phosphorylation patterns and downstream signaling events. Additionally, it interacts with collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis, highlighting its role in structural protein metabolism.
Pharmacological Properties
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. For example, studies have demonstrated its potential as an antibacterial agent, with IC50 values indicating effective inhibition of bacterial growth.
Anticancer Potential
One of the most promising areas of research involves its anticancer properties. The compound has been investigated as a V600E-BRAF kinase inhibitor, which is particularly relevant in treating certain types of melanoma. In vitro studies have shown that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Data Summary and Case Studies
Case Study: Anticancer Activity
In a study focusing on the compound's anticancer effects, researchers treated melanoma cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against melanoma .
Pharmacokinetics
Absorption and Distribution
The compound displays good solubility in polar solvents, which enhances its bioavailability. It is absorbed effectively when administered orally or intravenously.
Metabolic Pathways
Upon administration, this compound undergoes metabolic transformations that can influence its pharmacological effects. It interacts with enzymes involved in nucleotide metabolism, impacting the levels of nucleotides within cells.
Safety and Toxicity
Toxicity studies have shown that this compound exhibits low toxicity profiles at therapeutic doses. In animal models, it was well-tolerated with minimal adverse effects observed during chronic administration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1H-Imidazol-2-yl)pyrimidine, and what are their key optimization parameters?
- Methodological Answer : The primary synthesis involves cyclocondensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under reflux conditions. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature control (80–120°C), and stoichiometric ratios (typically 1:1 to 1:1.2 for amine:carbonyl components). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .
- Data Contradiction : Some studies report lower yields (<40%) due to competing side reactions (e.g., dimerization of imidazole intermediates), while optimized protocols using microwave-assisted synthesis achieve >60% yields by reducing reaction times .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
HPLC-MS : Confirm molecular weight (MW = 146.14 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
NMR : Key signals include pyrimidine protons at δ 8.5–9.0 ppm (aromatic H) and imidazole protons at δ 7.2–7.8 ppm (1H NMR, DMSO-d6) .
X-ray Crystallography : Resolve π-π stacking interactions between imidazole and pyrimidine rings, critical for stability (e.g., crystal system: monoclinic, space group P2₁/c) .
Q. What are the common challenges in crystallizing this compound derivatives?
- Challenges : Low solubility in polar solvents (e.g., water) and polymorphism due to flexible hydrogen-bonding networks.
- Mitigation : Use mixed-solvent systems (e.g., DMSO/ethanol) and slow evaporation techniques. Sublimation studies indicate ΔG° values of ~120 kJ/mol for structurally related compounds, guiding temperature-controlled recrystallization .
Advanced Research Questions
Q. How do computational studies inform the design of this compound-based kinase inhibitors?
- Methodology :
- Molecular Docking : Evaluate binding affinity to V600E-BRAF kinase (PDB ID: 3OG7) using AutoDock Vina. Key interactions: Imidazole N-H···Asp594 and pyrimidine π-stacking with Phe583 .
- ADMET Predictions : Prioritize derivatives with LogP <3.5 and high gastrointestinal absorption (BOILED-Egg model) .
- Data Table :
Compound ID | Docking Score (kcal/mol) | LogP | H-bond Acceptors |
---|---|---|---|
A | -9.2 | 2.8 | 5 |
B | -8.7 | 3.1 | 4 |
Q. What structural modifications enhance the sublimation stability of this compound derivatives?
- Thermodynamic Insights :
- Methyl or halogen substituents at the pyrimidine C4 position increase ΔH° (sublimation enthalpy) by 10–15 kJ/mol via enhanced van der Waals interactions.
- Fusion temperatures (T_fus) correlate with molecular symmetry; asymmetric derivatives (e.g., 2-(imidazol-2-yl)-4-methylpyrimidine) show T_fus ~180°C vs. 135°C for the parent compound .
Q. How do conflicting reports on the pharmacological activity of imidazo[1,2-a]pyrimidines inform target validation?
- Case Study : While some studies highlight anxiolytic activity (GABA_A receptor modulation), others report negligible CNS penetration due to high polar surface area (>80 Ų).
- Resolution : Use blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) to filter candidates. For example, 2-(imidazol-2-yl)-5-fluoropyrimidine shows BBB permeability (Pe = 12.5 × 10⁻⁶ cm/s) vs. 2.1 × 10⁻⁶ cm/s for unmodified analogs .
Q. What strategies address regioselectivity challenges in synthesizing imidazo[1,2-a]pyrimidine analogs?
- Approach :
Microwave Irradiation : Enhances regioselectivity for C3-substituted products (e.g., 3-nitro derivatives) by accelerating kinetically favored pathways .
Catalytic Control : Pd(OAc)₂/ligand systems direct cross-coupling reactions to C5 positions (e.g., Suzuki-Miyaura with aryl boronic acids) .
Q. Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted protocols for time-sensitive reactions.
- Analytical Cross-Validation : Combine XRD and DSC to resolve polymorphism issues.
- Computational Screening : Integrate QSAR models with docking to prioritize in vitro testing .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSKGMJQQGFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624014 | |
Record name | 2-(1H-Imidazol-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627910-87-6 | |
Record name | 2-(1H-Imidazol-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.